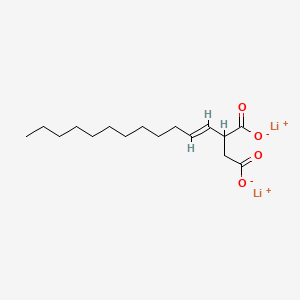
Dilithium dodecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium dodecenylsuccinate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two lithium atoms and a dodecenylsuccinate moiety, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium dodecenylsuccinate typically involves the reaction of dodecenylsuccinic acid with lithium reagents. One common method is the reaction of dodecenylsuccinic acid with lithium hydroxide or lithium carbonate under controlled conditions to form the dilithium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Dilithium dodecenylsuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: Reduction reactions can yield hydrocarbons and other reduced forms.
Substitution: The lithium atoms can be substituted with other metal ions or organic groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylates, while substitution reactions can produce a variety of organometallic compounds.
Scientific Research Applications
Dilithium dodecenylsuccinate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolithium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dilithium dodecenylsuccinate involves its interaction with molecular targets through its lithium atoms and dodecenylsuccinate moiety. The lithium atoms can coordinate with various functional groups, facilitating reactions and interactions. The dodecenylsuccinate moiety provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Dilithium 1,3-butadiene: Similar in having two lithium atoms, but differs in the organic moiety.
Dilithium succinate: Lacks the dodecenyl group, making it less reactive in certain applications.
Dilithium 1,2-dialkoxide: Shares the dilithium structure but has different organic substituents.
Uniqueness
Dilithium dodecenylsuccinate is unique due to its dodecenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability.
Properties
CAS No. |
57195-23-0 |
|---|---|
Molecular Formula |
C16H26Li2O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
dilithium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Li/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
VBCCNQNWGQWHKK-YHPRVSEPSA-L |
Isomeric SMILES |
[Li+].[Li+].CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


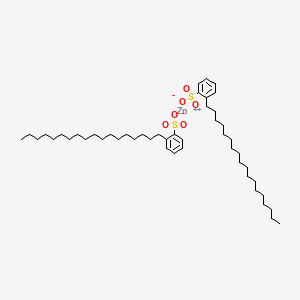
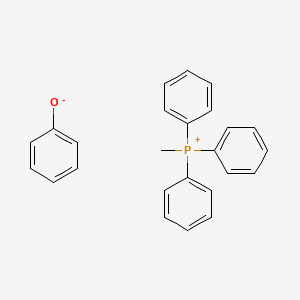
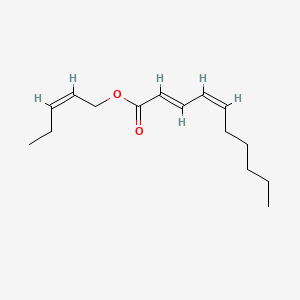
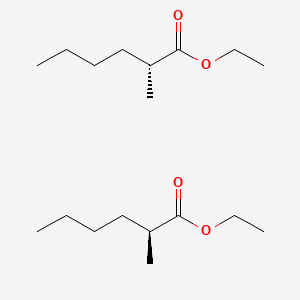

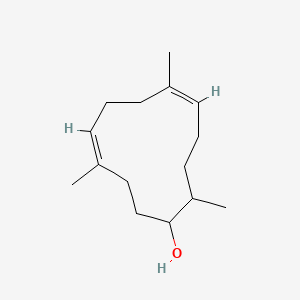
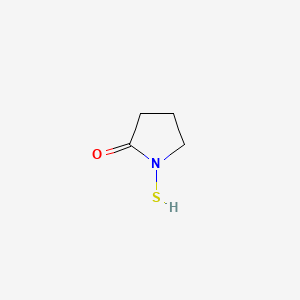
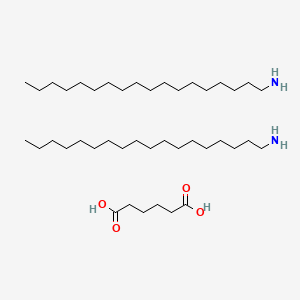
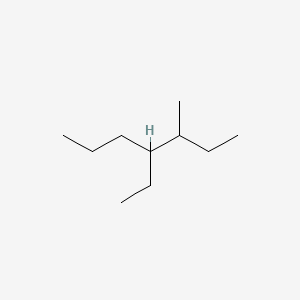
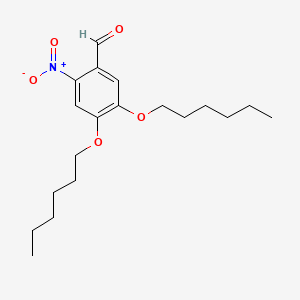

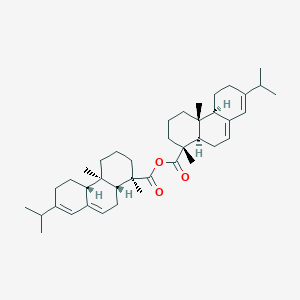
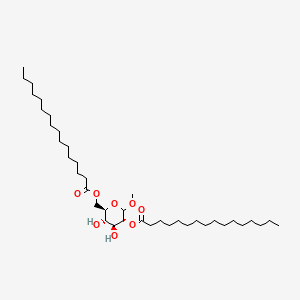
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
